molecular formula C9H18INO B14593480 N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide CAS No. 61471-28-1

N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide

Cat. No.: B14593480
CAS No.: 61471-28-1
M. Wt: 283.15 g/mol
InChI Key: ZPQBKAJDJMGEMD-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C10H20INO. This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentanone ring. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclopentylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, minimizing the formation of by-products and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation and Reduction: The compound can undergo oxidation to form N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide or reduction to form the corresponding amine.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-oxocyclopentanone and trimethylamine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or methanol, using reagents like sodium chloride or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium chloride, bromide, or hydroxide.

    Oxidation: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide.

    Reduction: Formation of 3-oxocyclopentylmethanamine.

Scientific Research Applications

N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of ion channels and neurotransmitter transporters due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can form ionic interactions with negatively charged sites on proteins or membranes, altering their structure and function. This can affect various molecular targets and pathways, including ion channels, neurotransmitter transporters, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the cyclopentanone ring.

    N,N,N-Trimethyl(2-oxocyclopentyl)methanaminium iodide: Similar structure but with a different position of the oxo group on the cyclopentyl ring.

    N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Contains a larger cycloheptyl ring instead of a cyclopentyl ring.

Uniqueness

N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

61471-28-1

Molecular Formula

C9H18INO

Molecular Weight

283.15 g/mol

IUPAC Name

trimethyl-[(3-oxocyclopentyl)methyl]azanium;iodide

InChI

InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-4-5-9(11)6-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

ZPQBKAJDJMGEMD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCC(=O)C1.[I-]

Origin of Product

United States

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